4-(Piperidin-4-YL)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC20387426
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14ClN3 |
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Molecular Weight | 199.68 g/mol |
IUPAC Name | 4-piperidin-4-ylpyrimidine;hydrochloride |
Standard InChI | InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H |
Standard InChI Key | QQRSCEHCDLGYEH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C2=NC=NC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(Piperidin-4-yl)pyrimidine hydrochloride is a synthetic organic compound with the molecular formula C₉H₁₅Cl₂N₃ and a molar mass of 236.14 g/mol . It exists as a crystalline solid, typically stored at room temperature, and is classified as a pyrimidine derivative substituted with a piperidine group at the 4-position. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1185304-08-8 | |
IUPAC Name | 4-(Piperidin-4-yl)pyrimidine hydrochloride | |
Molecular Formula | C₉H₁₅Cl₂N₃ | |
Molar Mass | 236.14 g/mol | |
Storage Conditions | Room temperature |
Hazard Class | Severity | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | H302 (Harmful) | Avoid ingestion; wash hands thoroughly |
Skin Irritation | H315 (Warning) | Use protective gloves |
Eye Irritation | H319 (Warning) | Wear goggles; flush eyes with water |
Respiratory Irritation | H335 (Warning) | Use respiratory protection |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P301+P317: If swallowed: Seek medical advice.
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P501: Dispose of contents/container to an approved waste disposal plant .
Applications and Research Significance
While direct biological activity data for 4-(piperidin-4-yl)pyrimidine hydrochloride is limited, its structural analogs highlight potential utility:
Pharmaceutical Intermediates
Pyrimidine-piperidine hybrids are pivotal in kinase inhibitor design. For example:
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CCT128930 (a 4-benzylpiperidine derivative) inhibits PKB/Akt kinase, showing nanomolar potency and selectivity .
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Modifications to the piperidine scaffold (e.g., carboxamide linkers) improve oral bioavailability and metabolic stability .
Synthetic Building Block
The compound serves as a precursor in synthesizing complex heterocycles, such as 1-piperidin-4-yl-imidazolopyridines, used in antiviral or anticancer drug development .
Comparative Analysis with Structural Isomers
4-(Piperidin-4-yl)pyrimidine hydrochloride differs from its positional isomer 2-(piperidin-4-yl)pyrimidine hydrochloride in both structure and properties:
Future Directions and Research Gaps
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Biological Activity: Further studies are needed to evaluate kinase inhibition or antiviral properties of this compound.
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Optimized Synthesis: Alternative routes to improve yield or reduce costs could enhance its utility as a synthetic intermediate.
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Safety Data: Toxicity studies in vivo are required to assess long-term risks.
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